2-(Azidomethyl)benzonitrile
Overview
Description
2-(Azidomethyl)benzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as an intermediate in the synthesis of 2-Cyanobenzylamine Acetic Acid Salt, which is used in the preparation of benzazepine derivatives as histamine H3 antagonists .
Molecular Structure Analysis
The molecular structure of 2-(Azidomethyl)benzonitrile has been studied. The dihedral angle between the benzene rings is 46.41 (7)°. Weak intermolecular C—H⋯ π interactions occur in the crystal .Scientific Research Applications
Synthesis of Novel Compounds
2-(Azidomethyl)benzonitrile is utilized in the synthesis of various novel compounds. For example, its reaction with different diazonium salts leads to the formation of aryldiazenyl derivatives, which can further react to form acetamides, pyrazoloisoquinolines, and triazoloisoquinoline derivatives (Fadda, Afsah, & Awad, 2013). These compounds have potential applications in areas like antimicrobial activity.
Electrochemical Studies
Electrochemical studies of compounds like substituted 2-arylazoanthraquinones in non-aqueous mediums, such as benzonitrile, have been conducted. These studies are important for understanding the redox properties of these compounds, which are relevant in areas like electrochromic devices and solar cells (Abou-Elenien, Ismail, & Elmaghraby, 1991).
Catalytic Reactions
2-(Azidomethyl)benzonitrile is involved in catalytic reactions, such as the cyclization of aziridines and sulfur diimides catalyzed by bis(benzonitrile)palladium dichloride. These reactions are significant for the synthesis of compounds like imidazolidinethiones, which have various industrial applications (Baeg & Alper, 1994).
Electrochromic Properties
Benzonitriles, including derivatives of 2-(Azidomethyl)benzonitrile, have been studied for their electrochromic properties. These studies are crucial for the development of electrochromic smart windows, information displays, and optical storage devices, as they explore the potential of benzonitriles to change color under an applied electric field (Lin et al., 2019).
Environmental Impact
The degradation pathways and microbial involvement in the degradation of benzonitrile herbicides, including 2-(Azidomethyl)benzonitrile, are significant areas of research. These studies help in understanding the environmental fate of these compounds and their potential impact on soil and groundwater (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Safety And Hazards
properties
IUPAC Name |
2-(azidomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXXTVEVDAOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309845 | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)benzonitrile | |
CAS RN |
40508-03-0 | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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